N-(3,5-Dichlorophenyl)-succinimide is a chemical compound primarily recognized as an agricultural fungicide. Its structure features a succinimide moiety with a dichlorophenyl group, which contributes to its biological activity. The compound has been studied for its potential nephrotoxic effects and interactions with biological systems, making it a significant subject of research in toxicology and pharmacology.
There is no current research available on the specific mechanism of action of NDPS.
The biological activity of N-(3,5-Dichlorophenyl)-succinimide includes its role as an agricultural fungicide and its nephrotoxic effects observed in animal studies. Research indicates that the compound induces nephrotoxicity through metabolites that affect kidney function . Additionally, studies have highlighted its antiandrogenic activity, suggesting potential implications for reproductive health .
Synthesis of N-(3,5-Dichlorophenyl)-succinimide typically involves the reaction of 3,5-dichloroaniline with maleic anhydride or similar reagents under controlled conditions. The process may require specific solvents and catalysts to facilitate the formation of the succinimide ring while ensuring high yields and purity of the product.
Interaction studies have focused on the metabolic pathways of N-(3,5-Dichlorophenyl)-succinimide and its metabolites. Research has shown that cytochrome P450 enzymes play a crucial role in its metabolism, leading to the formation of reactive metabolites that can cause cellular damage in renal tissues . Additionally, studies have explored the compound's impact on leukotriene pathways, which may contribute to its nephrotoxic effects .
Several compounds share structural similarities with N-(3,5-Dichlorophenyl)-succinimide. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Similarity | Biological Activity | Unique Features |
---|---|---|---|
N-(4-Chlorophenyl)-succinimide | Moderate | Nephrotoxic | Less potent than N-(3,5-Dichlorophenyl)-succinimide |
N-(2-Chlorophenyl)-succinimide | Moderate | Antifungal | Different chlorination pattern affects efficacy |
N-(3-Nitrophenyl)-succinimide | Low | Antifungal | Nitro group alters reactivity and toxicity profile |
N-(4-Bromophenyl)-succinimide | Moderate | Nephrotoxic | Bromine substitution impacts metabolic pathways |
N-(3,5-Dichlorophenyl)-succinimide stands out due to its pronounced nephrotoxicity and antiandrogenic properties compared to other similar compounds. Its unique dichlorophenyl group enhances its biological activity while also posing significant health risks.
Research utilizing isolated renal cortical cells and proximal tubular preparations has elucidated critical mechanisms underlying N-(3,5-Dichlorophenyl)-succinamide nephrotoxicity. Multiple in vitro model systems have been developed to investigate the compound's direct effects on renal cellular function [1] [2] [3].
Isolated Renal Proximal Tubule Models
The most comprehensive in vitro studies have employed isolated renal proximal tubules from Fischer 344 rats to assess the nephrotoxic potential of N-(3,5-Dichlorophenyl)-succinamide and its metabolites. These investigations revealed that the parent compound itself exhibits minimal direct cytotoxicity when applied to isolated tubular cells at concentrations up to 1 millimolar [1]. However, specific metabolites, particularly N-(3,5-dichlorophenyl)maleimide, demonstrated potent concentration-dependent and time-dependent cytotoxicity at concentrations ranging from 25 to 100 micromolar [1].
Mitochondrial Dysfunction Assessment
Detailed investigations into mitochondrial function have revealed that N-(3,5-dichlorophenyl)maleimide, a postulated metabolite of the parent compound, causes severe impairment of mitochondrial respiratory function. Studies using isolated renal cortical mitochondria demonstrated that this metabolite inhibits both state 3 and state 4 respiration in a concentration-dependent manner [1]. The mechanism of mitochondrial toxicity involves specific inhibition of site 1 of the respiratory chain, while cytochrome c-cytochrome oxidase activity remains unaffected [1].
Cellular Viability Parameters
Assessment of cellular viability in isolated renal cortical cells has been conducted using multiple endpoints, including trypan blue exclusion assays and measurement of oxygen consumption rates. These studies have shown that sulfate conjugates of N-(3,5-Dichlorophenyl)-succinamide metabolites exhibit rapid cytotoxicity, with effects observable within hours of exposure [2]. The phase II metabolites demonstrate approximately 500-fold greater reactivity toward glutathione conjugation compared to parent hydroxysuccinimide metabolites [4].
Metabolite-Specific Toxicity Patterns
Comprehensive screening of individual metabolites has revealed distinct cytotoxicity profiles. N-(3,5-dichlorophenyl)-2-hydroxysuccinimide and N-(3,5-dichlorophenyl)-2-hydroxysuccinamic acid exhibit direct cytotoxicity to renal cortical cells, while N-(3,5-dichlorophenyl)succinamic acid and N-(3,5-dichlorophenyl)maleamic acid demonstrate minimal cytotoxic effects [3]. This differential toxicity pattern suggests that specific structural features of the metabolites determine their nephrotoxic potential.
Study Reference | In Vitro Model | Test Compounds | Concentration Range | Viability Assessment | Key Findings |
---|---|---|---|---|---|
Aleo et al. (1991) | Isolated renal proximal tubules | NDPS, NDHS, NDHSA, DMA, NDPSA, NDPMA | 25-100 µM (NDPM) | Basal and nystatin-stimulated oxygen consumption | NDPM caused concentration-dependent loss of oxygen consumption and tubule viability |
Rankin et al. (2001) | Isolated renal cortical cells | NDPS, NDHS, 2-NDHSA, NSC, NDPM, NDPMA | 0.1-2.0 mM | Trypan blue exclusion | Sulfate conjugates showed rapid cytotoxicity |
Kellner-Weibel et al. (1995) | Isolated renal cortical tubule cells | NDPS and hepatic metabolites | 2 mM | Trypan blue exclusion | Direct cytotoxicity not observed with NDPS or metabolites |
Anestis et al. (2001) | Isolated renal cortical cells | NDPS metabolites | 0.1-2.0 mM | Trypan blue exclusion | Metabolite-specific cytotoxicity patterns observed |
Cui et al. (2005) | Liver subcellular preparations | NDPS glucuronide/sulfate metabolites | Various concentrations | GSH conjugation reactivity | Phase II metabolites 500-fold more reactive than parent compounds |
Investigations into the vascular components of N-(3,5-Dichlorophenyl)-succinamide nephrotoxicity have revealed a significant role for leukotriene-mediated mechanisms. These studies have demonstrated that vasoconstrictor leukotrienes contribute substantially to the overall nephrotoxic response beyond direct proximal tubular effects [5] [6].
Leukotriene A4 Synthesis Inhibition
Research utilizing diethylcarbamazine, an inhibitor of leukotriene A4 synthesis, has provided compelling evidence for leukotriene involvement in nephrotoxicity. Administration of diethylcarbamazine at doses of 250 and 500 milligrams per kilogram prior to N-(3,5-Dichlorophenyl)-succinamide exposure resulted in marked protection against nephrotoxicity [6]. The higher dose provided complete protection against the nephrotoxic effects of both the parent compound and its metabolites, including N-(3,5-dichlorophenyl)-2-hydroxysuccinimide and N-(3,5-dichlorophenyl)-2-hydroxysuccinamic acid [6].
Leukotriene D4 Receptor Antagonism
Studies employing LY171883, a specific leukotriene D4 receptor antagonist, have demonstrated partial attenuation of nephrotoxicity induced by N-(3,5-Dichlorophenyl)-succinamide metabolites. While less effective than leukotriene A4 synthesis inhibition, receptor antagonism provided measurable protection against renal functional impairment [6]. These findings suggest that multiple leukotriene pathways contribute to the overall nephrotoxic response.
Vascular Mechanisms in Renal Damage
The involvement of leukotrienes in N-(3,5-Dichlorophenyl)-succinamide nephrotoxicity indicates that vascular effects complement direct tubular toxicity. Cysteinyl leukotrienes are known to cause vasoconstriction and reduced renal blood flow, which can exacerbate direct cellular damage [7]. The protective effects of leukotriene pathway inhibition suggest that vascular compromise represents a significant component of the overall nephrotoxic mechanism.
Differential Leukotriene Pathway Involvement
The superior protective effects of leukotriene A4 synthesis inhibition compared to receptor antagonism suggest that multiple leukotriene species contribute to nephrotoxicity. This pattern indicates that both leukotriene B4 and cysteinyl leukotrienes may be involved in the pathophysiological response [6]. The comprehensive protection achieved through synthesis inhibition supports the concept that leukotriene-mediated vascular effects represent a critical component of the nephrotoxic mechanism.
Study Reference | Intervention | Target Compound | Mechanism | Nephrotoxicity Reduction | Blood Urea Nitrogen Change | Renal Histology Protection |
---|---|---|---|---|---|---|
Rankin et al. (2012) | Diethylcarbamazine (DEC) 250 mg/kg | NDPS (0.4 mmol/kg) | LTA4 synthesis inhibition | Marked protection | Significantly reduced elevation | Reduced proximal tubular damage |
Rankin et al. (2012) | Diethylcarbamazine (DEC) 500 mg/kg | NDHS (0.1-0.4 mmol/kg) | LTA4 synthesis inhibition | Complete protection at higher doses | Prevented elevation | Minimal tubular damage |
Rankin et al. (2012) | LY171883 (LTD4 antagonist) 100 mg/kg | 2-NDHSA (0.1 mmol/kg) | LTD4 receptor antagonism | Partial attenuation | Moderately reduced elevation | Partial tubular protection |
Rankin et al. (2012) | Control (vehicle only) | Various NDPS metabolites | No intervention | Full nephrotoxicity observed | Marked elevation | Severe proximal tubular necrosis |
Comprehensive studies have investigated the interactive potential between N-(3,5-Dichlorophenyl)-succinamide and cephalosporin antibiotics, revealing complex patterns of protection and enhancement depending on administration sequence and dosing regimens [8].
Cephalosporin-Mediated Protection
Research has demonstrated that prior administration of cephaloridine provides significant protection against N-(3,5-Dichlorophenyl)-succinamide-induced nephrotoxicity. When cephaloridine at 500 milligrams per kilogram was administered one hour before N-(3,5-Dichlorophenyl)-succinamide at doses of 0.4 or 1.0 millimoles per kilogram, marked attenuation of nephrotoxicity was observed [8]. This protective effect was evidenced by reduced blood urea nitrogen elevation, improved organic ion accumulation by renal cortical slices, and diminished histological damage.
Sequence-Dependent Interactions
The protective effects of cephalosporin antibiotics demonstrate clear sequence dependence. When cephaloridine was administered after N-(3,5-Dichlorophenyl)-succinamide exposure, the protective effects were significantly reduced or absent [8]. This temporal relationship suggests that cephalosporin-mediated protection involves interference with early biochemical events in the nephrotoxic process rather than reversal of established damage.
Dose-Response Relationships
The magnitude of cephalosporin-mediated protection correlates with both the cephalosporin dose and the N-(3,5-Dichlorophenyl)-succinamide dose. Non-nephrotoxic doses of cephaloridine (500 milligrams per kilogram) combined with low doses of N-(3,5-Dichlorophenyl)-succinamide (0.2 millimoles per kilogram) resulted in no observable nephrotoxicity [8]. However, higher doses of N-(3,5-Dichlorophenyl)-succinamide required proportionally greater cephalosporin protection to achieve equivalent renal protection.
Mechanism of Antagonistic Interactions
The protective mechanism of cephalosporin antibiotics against N-(3,5-Dichlorophenyl)-succinamide nephrotoxicity likely involves competition for renal uptake mechanisms or interference with metabolic activation pathways. Since both compounds utilize organic anion transport systems for renal accumulation, cephalosporin administration may reduce the renal concentration of N-(3,5-Dichlorophenyl)-succinamide or its active metabolites [8].
Synergistic Enhancement Effects
Conversely, when N-(3,5-Dichlorophenyl)-succinamide was administered prior to cephalosporin exposure, weak enhancement of cephalosporin nephrotoxicity was observed. This synergistic interaction was most apparent with higher doses of cephaloridine (750-1000 milligrams per kilogram), suggesting that N-(3,5-Dichlorophenyl)-succinamide may sensitize renal tissues to subsequent cephalosporin toxicity [8].
Study Reference | Treatment Combination | Administration Order | Nephrotoxicity Outcome | Blood Urea Nitrogen Levels | Renal Function Parameters | Interaction Type |
---|---|---|---|---|---|---|
Rankin et al. (1991) | CPH (500 mg/kg) + NDPS (0.2 mmol/kg) | CPH 1h before NDPS | No nephrotoxicity observed | Normal levels maintained | Preserved organic ion transport | Protective (antagonistic) |
Rankin et al. (1991) | CPH (500 mg/kg) + NDPS (0.4 mmol/kg) | CPH 1h before NDPS | Markedly attenuated NDPS toxicity | Significantly reduced compared to NDPS alone | Improved organic ion accumulation | Protective (antagonistic) |
Rankin et al. (1991) | CPH (500 mg/kg) + NDPS (1.0 mmol/kg) | CPH 1h before NDPS | Markedly attenuated NDPS toxicity | Significantly reduced compared to NDPS alone | Improved organic ion accumulation | Protective (antagonistic) |
Rankin et al. (1991) | NDPS (0.2 mmol/kg) + CPH (750-1000 mg/kg) | NDPS 1h before CPH | Weak enhancement of CPH toxicity | Slightly elevated compared to CPH alone | Slightly impaired organic ion transport | Mild synergistic |